

1-Benzyl-1H-imidazole-5-carboxaldehyde CAS number 85102-99-4 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Benzyl-1H-imidazole-5-carboxaldehyde

Cat. No.: B127406

[Get Quote](#)

An In-depth Technical Guide to **1-Benzyl-1H-imidazole-5-carboxaldehyde**

CAS Number: 85102-99-4

This technical guide provides a comprehensive overview of **1-Benzyl-1H-imidazole-5-carboxaldehyde**, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. This document details the compound's physicochemical properties, spectroscopic data, synthesis, applications, and biological significance, with a focus on its role as a key intermediate in the development of novel therapeutic agents.

Physicochemical Properties

1-Benzyl-1H-imidazole-5-carboxaldehyde is an off-white solid organic compound.^{[1][2]} Its core structure consists of an imidazole ring substituted with a benzyl group at the N1 position and a carboxaldehyde group at the C5 position. This specific arrangement of functional groups makes it a valuable building block in synthetic chemistry.^[3]

Table 1: Physicochemical Data for **1-Benzyl-1H-imidazole-5-carboxaldehyde**

Property	Value	Reference
CAS Number	85102-99-4	[2]
Molecular Formula	C ₁₁ H ₁₀ N ₂ O	[2] [3]
Molecular Weight	186.21 g/mol	[2] [3]
Appearance	Off-white solid	[2]
Melting Point	46-49 °C	[1] [3]
Boiling Point	201-203 °C (at 23 Torr)	[1] [3]
Density	1.12 ± 0.1 g/cm ³ (Predicted)	[1]
Flash Point	185.8 °C	[1]
Solubility	Soluble in Dichloromethane (DCM)	[1]
InChI Key	QONDAZCJAPQGRX-UHFFFAOYSA-N	[3] [4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **1-Benzyl-1H-imidazole-5-carboxaldehyde**. While a comprehensive set of published spectra is not readily available in all databases, key spectral data has been reported.

Table 2: Summary of Available Spectroscopic Data

Technique	Availability	Source / Reference
¹ H NMR	Data available	ChemicalBook [4]
¹³ C NMR	Data available	SpectraBase [5]
Mass Spectrometry (MS)	Data available	ChemicalBook [4]
Infrared (IR)	Data available	ChemicalBook [4]

Note: Researchers should consult the referenced sources for detailed spectral information, including chemical shifts (ppm), coupling constants (Hz), and peak assignments.

Synthesis and Reactivity

1-Benzyl-1H-imidazole-5-carboxaldehyde serves as a key intermediate in organic synthesis. [2][6] The aldehyde functional group is highly reactive and can participate in various chemical transformations, such as nucleophilic addition and condensation reactions, to form more complex molecules.[3]

While a specific, detailed experimental protocol for the synthesis of the title compound is not provided in the searched literature, its utility as a starting material is well-documented, particularly in the synthesis of pharmacologically active carboxamide derivatives.

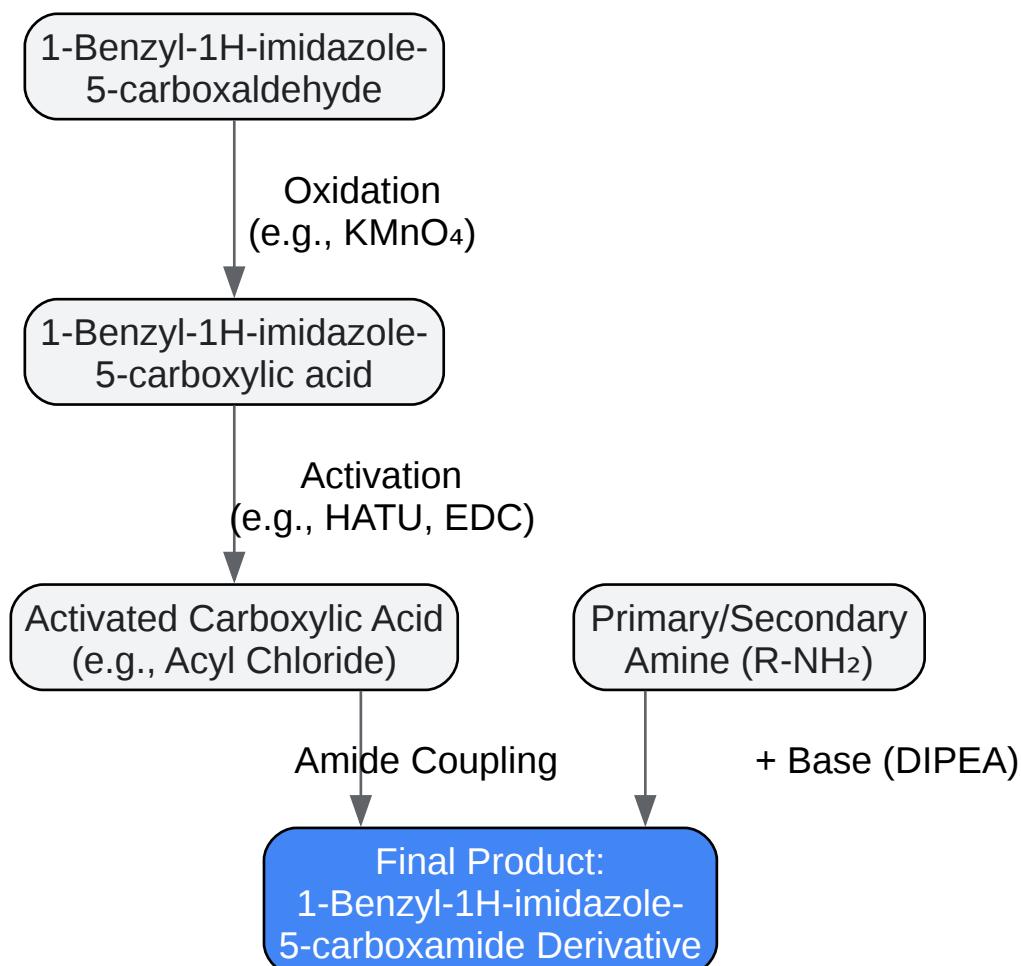
Experimental Protocol: Synthesis of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives

The following is a generalized methodology based on the use of **1-Benzyl-1H-imidazole-5-carboxaldehyde** as a precursor for TGR5 agonists, as described in the literature.[7][8][9] This protocol illustrates a key application of the title compound.

Step 1: Oxidation of the Aldehyde to Carboxylic Acid

- **1-Benzyl-1H-imidazole-5-carboxaldehyde** is oxidized to its corresponding carboxylic acid, 1-benzyl-1H-imidazole-5-carboxylic acid. Standard oxidizing agents suitable for aldehydes, such as potassium permanganate ($KMnO_4$) or Jones reagent, can be employed under controlled conditions.

Step 2: Amide Coupling


- The resulting carboxylic acid is activated, typically by converting it to an acyl chloride or by using peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride).
- The activated acid is then reacted with a selected primary or secondary amine ($R-NH_2$) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in an appropriate

aprotic solvent (e.g., DMF or DCM).

- The reaction mixture is typically stirred at room temperature until completion, monitored by TLC or LC-MS.

Step 3: Work-up and Purification

- Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent.
- The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na_2SO_4), and concentrated under reduced pressure.
- The crude product is purified using column chromatography on silica gel to yield the desired 1-benzyl-1H-imidazole-5-carboxamide derivative.

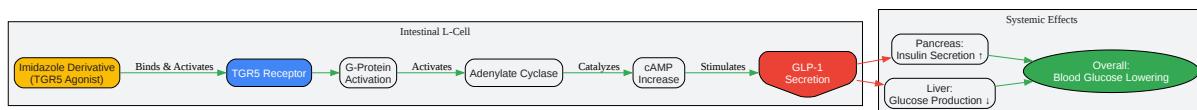
[Click to download full resolution via product page](#)

Caption: Synthetic workflow for carboxamide derivatives.

Applications in Research and Drug Development

This compound is a valuable building block with diverse applications.[\[3\]](#)

- Pharmaceutical Synthesis: It is a crucial intermediate for synthesizing bioactive molecules and pharmaceuticals.[\[3\]](#)[\[6\]](#) Research has specifically highlighted its use in creating novel drugs targeting neurological disorders and metabolic diseases.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Medicinal Chemistry: The imidazole scaffold is present in many biologically active molecules. [\[3\]](#) Derivatives of this aldehyde have been investigated for antimicrobial, antifungal, and anticancer properties.[\[3\]](#) Its most prominent recent application is in the development of TGR5 agonists.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Organic Synthesis: The reactive aldehyde group allows for the construction of more complex molecular architectures through various chemical reactions.[\[2\]](#)[\[6\]](#)
- Material Science: Imidazole derivatives possess unique properties, such as the ability to bind to metals, suggesting potential applications in the development of new materials.[\[3\]](#)[\[6\]](#)
- Biochemical Research: The compound and its derivatives are used to study enzyme interactions and metabolic pathways.[\[6\]](#)


Biological Activity and Signaling Pathways

The most significant, well-documented biological application of **1-Benzyl-1H-imidazole-5-carboxaldehyde** is as a scaffold for potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5).[\[7\]](#)[\[8\]](#)

TGR5 Agonism

TGR5 has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[\[7\]](#)[\[9\]](#) Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[\[8\]](#)

A series of 1-benzyl-1H-imidazole-5-carboxamide derivatives, synthesized from the title aldehyde, were evaluated for their agonistic activity on human TGR5 (hTGR5). Several derivatives, notably compounds 19d and 19e from the cited research, demonstrated excellent potency, superior to reference drugs like INT-777.[7][8] These compounds also showed significant glucose-lowering effects in in vivo models, an effect attributed to the stimulation of GLP-1 secretion through TGR5 activation.[8]

[Click to download full resolution via product page](#)

Caption: TGR5 signaling pathway activated by imidazole derivatives.

Safety, Handling, and Disposal

As with any laboratory chemical, proper safety precautions must be observed when handling **1-Benzyl-1H-imidazole-5-carboxaldehyde**.

- **Hazards:** The compound is classified as harmful if swallowed and causes serious eye irritation.[10] It may also cause skin and respiratory system irritation upon contact or inhalation.[1][3][10] The chemical, physical, and toxicological properties have not been thoroughly investigated.[10]
- **Personal Protective Equipment (PPE):** Handle with chemical-resistant gloves, safety glasses or goggles, and a lab coat.[10][11] Use in a well-ventilated area or under a chemical fume hood.[10] If dust formation is likely, a particle respirator may be necessary.[10]
- **First Aid:**

- Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[10][11]
- Skin: Wash off with soap and plenty of water. Consult a physician if irritation occurs.[10][11]
- Inhalation: Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[10][11]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[10][11]
- Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[10][11]
- Spills: Avoid dust formation. Sweep up the material, place it in a suitable, closed container, and arrange for disposal.[10][11]
- Disposal: Dispose of the material and its container through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 1-Benzyl-1H-imidazole-5-carboxaldehyde | 85102-99-4 [smolecule.com]
- 4. 1-BENZYL-1H-IMIDAZOLE-5-CARBOXALDEHYDE(85102-99-4) 1H NMR spectrum [chemicalbook.com]
- 5. spectratabase.com [spectratabase.com]
- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. capotchem.cn [capotchem.cn]
- 11. Page loading... [guidechem.com]
- To cite this document: BenchChem. [1-Benzyl-1H-imidazole-5-carboxaldehyde CAS number 85102-99-4 properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b127406#1-benzyl-1h-imidazole-5-carboxaldehyde-cas-number-85102-99-4-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com